molecular formula C9H8ClN3 B2657331 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803591-69-6

6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2657331
CAS RN: 1803591-69-6
M. Wt: 193.63
InChI Key: MSOHKODTXOXXEB-UHFFFAOYSA-N
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Description

“6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound . It belongs to the class of heterocyclic compounds known as pyrazolopyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategy employed . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, focusing on six unique applications:

Anticancer Agents

6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: has shown potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. These compounds are being studied for their ability to target specific cancer pathways, making them promising candidates for the development of new cancer therapies .

Kinase Inhibitors

This compound is also being explored as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation. Inhibiting specific kinases can help manage diseases like cancer and inflammatory disorders6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine derivatives have been found to inhibit certain kinases effectively, which could lead to the development of new therapeutic agents .

Anti-inflammatory Agents

Research has shown that pyrazolo[3,4-b]pyridine derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Agents

6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: has been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial and fungal strains. This antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential microbial enzymes .

Central Nervous System (CNS) Disorders

This compound is being studied for its potential in treating CNS disorders. Pyrazolo[3,4-b]pyridine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression, anxiety, and neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them particularly attractive for CNS applications .

Cardiovascular Diseases

Research has also explored the use of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine in cardiovascular diseases. These compounds can modulate various pathways involved in cardiovascular health, such as reducing oxidative stress and improving endothelial function. This could lead to new treatments for conditions like hypertension and atherosclerosis .

Mechanism of Action

While the specific mechanism of action for “6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine” is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against various targets .

Future Directions

The future directions for the research and development of “6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine” and related compounds could involve further exploration of their biological activities and potential applications .

properties

IUPAC Name

6-chloro-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-4-3-6-8(5-1-2-5)12-13-9(6)11-7/h3-5H,1-2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOHKODTXOXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=NC3=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803591-69-6
Record name 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
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